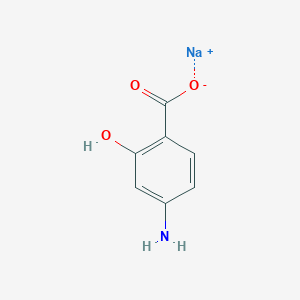

Sodium 4-aminosalicylate

Description

Historical Trajectory and Re-evaluation of Sodium 4-Aminosalicylate in Pharmaceutical Sciences

Initially synthesized in 1902 by Seidel and Bittner, 4-aminosalicylic acid (4-ASA), the parent acid of this compound, was rediscovered in 1944 by the Swedish chemist Jörgen Lehmann for its therapeutic potential. nih.gov Lehmann's research was spurred by the observation that the tuberculosis bacterium showed a high metabolism of salicylic (B10762653) acid. nih.gov This led to the introduction of para-aminosalicylic acid (PAS), as it was then known, as the second effective antibiotic for tuberculosis, following streptomycin (B1217042). nih.govwikipedia.org For a period, it was a cornerstone of standard tuberculosis treatment, often used in combination with other drugs like isoniazid (B1672263) to prevent the development of bacterial resistance. nih.gov

With the advent of more potent antituberculosis drugs such as rifampicin (B610482) and pyrazinamide (B1679903), the use of 4-ASA for its primary indication declined. nih.gov However, the compound has undergone a significant re-evaluation in pharmaceutical sciences, particularly for its anti-inflammatory properties. In 1984, the anti-inflammatory activity of 4-ASA was first described, prompting investigations into its efficacy for inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. nih.gov This has led to its designation as an orphan drug by the U.S. Food and Drug Administration (FDA) for use in these conditions. nih.gov

The re-evaluation has been driven by several factors, including its efficacy in patients intolerant to other aminosalicylates and its distinct mechanism of action compared to its isomer, 5-aminosalicylic acid (5-ASA). nih.gov Clinical studies have explored its use in both active and quiescent ulcerative colitis, with some research suggesting it may be as effective as 5-ASA for maintaining remission in Crohn's disease. nih.gov

Current Academic Significance of this compound as a Multifunctional Compound

The academic significance of this compound in the current research landscape extends beyond its historical and revived pharmaceutical applications. It is now recognized as a versatile molecule with multiple functionalities, making it a subject of investigation in diverse scientific fields.

One area of significant interest is its role as a chelating agent . Research has demonstrated its potential in chelation therapy for manganese poisoning, with some studies suggesting it may be more effective than other established chelating agents like EDTA. wikipedia.orgtaylorandfrancis.com This property is attributed to the presence of carboxyl, hydroxyl, and amine groups in its structure, which can bind to metal ions. taylorandfrancis.com

In the realm of materials science and drug delivery , this compound is being used to develop novel biomaterials. For instance, it has been incorporated into hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. nih.gov These hydrogels can be designed for controlled drug release, leveraging the properties of the 4-ASA molecule.

Furthermore, 4-aminosalicylic acid serves as a pharmacophore in the design and synthesis of new chemical entities. A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes. Researchers are using the 4-ASA scaffold to create hybrid compounds with potential applications in treating other diseases, such as malaria. researchgate.net Its various functional groups allow for chemical modifications, such as the creation of azo derivatives and cocrystals, to enhance its therapeutic properties or create new functionalities. sigmaaldrich.com

The compound also exhibits antioxidant and radical scavenging activities . nih.gov Its ability to interact with reactive oxygen species is another facet of its multifunctionality that is being explored in various research contexts.

Scope and Research Objectives for the Investigation of this compound

The ongoing investigation into this compound is guided by several key research objectives aimed at fully harnessing its therapeutic potential and understanding its multifaceted properties.

A primary objective is the development of novel drug delivery systems . A significant challenge with oral administration of 4-ASA is its rapid absorption in the upper gastrointestinal tract, which limits its availability in the colon for the treatment of IBD. nih.gov To address this, research is focused on creating colon-specific delivery systems, such as prodrugs. nih.govnih.gov Prodrugs are inactive or less active molecules that are converted into the active drug within the body, often at a specific site. The development of glycoside and PEGylated prodrugs of 4-ASA are promising strategies being actively pursued. nih.govnih.gov

Another key research area is the elucidation of its mechanisms of action . While its role in inhibiting folate synthesis in Mycobacterium tuberculosis is well-established, its anti-inflammatory mechanisms are not fully understood but are thought to involve the inhibition of nuclear factor-kappa B (NF-κB). nih.govnih.gov Further research is needed to unravel the precise pathways through which it exerts its effects in different conditions, which could open up new therapeutic avenues.

The exploration of its multifunctional properties for new applications remains a significant objective. This includes further investigation into its potential as a chelating agent for other heavy metals, its use in the synthesis of new polymers and materials, and its application as a scaffold for the development of drugs targeting a wider range of diseases. wikipedia.orgtaylorandfrancis.comnih.govresearchgate.net

Finally, there are still unanswered questions regarding its clinical application in IBD, such as the optimal dosing for maintaining remission and its efficacy compared to newer formulations of other aminosalicylates. nih.gov Future clinical trials are needed to address these gaps in knowledge and to fully define its place in the therapeutic armamentarium.

Detailed Research Findings

The following interactive data tables summarize key research findings related to this compound.

Table 1: Physicochemical Properties of this compound This table outlines the basic chemical and physical properties of the compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆NNaO₃ | |

| Appearance | White to cream-colored crystalline powder | |

| Solubility in Water | 1 g in ~7 mL |

Table 2: Key Research Applications of this compound This table highlights the diverse areas of scientific investigation involving the compound.

| Research Area | Application | Key Findings | Reference(s) |

|---|---|---|---|

| Pharmaceuticals | Anti-tuberculosis Agent | Inhibits folic acid synthesis in Mycobacterium tuberculosis. | nih.gov |

| Inflammatory Bowel Disease | Demonstrates anti-inflammatory effects, potentially through NF-κB inhibition. | nih.gov | |

| Chelation Therapy | Manganese Poisoning | Shows potential as a chelating agent for heavy metals. | wikipedia.orgtaylorandfrancis.com |

| Materials Science | Hydrogel Synthesis | Used to create microporous hydrogels for potential use in viscosupplementation. | nih.gov |

| Drug Discovery | Pharmacophore | Serves as a scaffold for synthesizing new hybrid compounds with antimalarial activity. | researchgate.net |

Compound Nomenclature

Structure

3D Structure of Parent

Properties

CAS No. |

133-10-8 |

|---|---|

Molecular Formula |

C7H7NNaO3 |

Molecular Weight |

176.12 g/mol |

IUPAC Name |

sodium;4-amino-2-hydroxybenzoate;dihydrate |

InChI |

InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |

InChI Key |

TUDXHDSCPJSDIO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=C(C=C1N)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)O.[Na] |

Other CAS No. |

133-10-8 |

physical_description |

Beige crystalline solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant |

Related CAS |

65-49-6 (Parent) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium 4 Aminosalicylate and Its Derivatives

Established Synthesis Routes to 4-Aminosalicylic Acid Precursors

The primary precursor to sodium 4-aminosalicylate is 4-aminosalicylic acid. Its synthesis is most prominently achieved through the carboxylation of meta-aminophenol.

The carboxylation of m-aminophenol is a cornerstone of industrial 4-aminosalicylic acid production. tou.edu.kz This transformation is commonly achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide with carbon dioxide. numberanalytics.comwikipedia.org The standard industrial process involves heating m-aminophenol with potassium bicarbonate in an aqueous medium under carbon dioxide pressure. tou.edu.kz

The reaction proceeds by first forming the phenoxide ion from m-aminophenol under alkaline conditions. This phenoxide then undergoes nucleophilic addition to carbon dioxide, typically at elevated temperatures and pressures, to yield the carboxylated product. numberanalytics.comwikipedia.org Upon acidification, 4-aminosalicylic acid is obtained. wikipedia.org Research has shown that using potassium salts tends to favor the formation of the desired para-isomer (4-ASA) over the ortho-isomer. researchgate.net

Various modifications to the classical Kolbe-Schmitt reaction have been explored to improve yield and process efficiency. One such method involves the use of alkali salts of alkyl carbonic acids as the carboxylation agent, which can be a more environmentally friendly alternative. tou.edu.kz Another approach describes the carboxylation of alkali salts of m-aminophenol in an aprotic polar solvent like dimethylformamide under carbon dioxide pressure, which is accelerated by the addition of potassium carbonate. jst.go.jp Enzymatic approaches using a reversible salicylic (B10762653) acid decarboxylase have also been developed, offering high conversion yields in aqueous solutions. researchgate.netelsevierpure.com

Key parameters influencing the reaction include temperature, pressure, reaction time, and the nature of the alkali salt used. jst.go.jp While 4-aminosalicylic acid is the primary product, the formation of by-products such as 4-hydroxy-6-amino-isophthalic acid can occur. researchgate.net

| Method | Reagents | Conditions | Key Findings/Yield | Reference |

|---|---|---|---|---|

| Kolbe-Schmitt Reaction (Industrial) | m-Aminophenol, Potassium Bicarbonate, CO₂ | Aqueous medium, 103–105°C, CO₂ pressure | Main industrial route; requires purification from potassium m-aminosalicylate solution. | tou.edu.kz |

| Kolbe-Schmitt Reaction (Aqueous) | m-Aminophenol, Potassium Hydrogencarbonate | Aqueous solution, 60°C for 1 hour | Formation of 4-hydroxyanthranilic acid was observed for the first time alongside p-aminosalicylic acid. | researchgate.net |

| Modified Kolbe-Schmitt | m-Aminophenol, Sodium salt of ethyl carbonate | CO₂ medium, 6-10 bar pressure, 150-170°C, 4-6 hours | Proposed as an alternative to using a large excess of potassium bicarbonate. | tou.edu.kz |

| Solvent-Based Carboxylation | Alkali salts of m-aminophenol, CO₂, Potassium Carbonate | Dimethylformamide solvent | Reaction is accelerated by potassium carbonate and hindered by water. | jst.go.jp |

| Enzymatic Kolbe-Schmitt | m-Aminophenol, Recombinant E. coli expressing Salicylic acid decarboxylase (Sdc) mutant | Aqueous solution, 30°C, 15 hours | Achieved a 70% (mol/mol) conversion yield to p-aminosalicylic acid. | researchgate.netelsevierpure.com |

Functionalization Strategies for this compound

The structure of this compound, with its amine and carboxylate groups, offers versatile opportunities for chemical modification to create derivatives with tailored properties.

This compound can be covalently linked to polymers to form novel biomaterials. A notable example is its conjugation with sodium alginate, a naturally occurring polysaccharide, through amide bond formation. mdpi.com This functionalization is typically achieved using carbodiimide (B86325) coupling chemistry, which activates the carboxylic acid groups on the alginate backbone for reaction with the amino group of 4-aminosalicylic acid. mdpi.com

The resulting sodium alginate-4-aminosalicylic acid conjugate forms a microporous hydrogel. mdpi.com The successful amide bond formation is confirmed through various analytical techniques. For instance, Fourier Transform Infrared Spectroscopy (FTIR) would show characteristic amide bond peaks, and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy would reveal shifts in the carbon signals of both the alginate and the 4-ASA moieties, confirming covalent linkage. mdpi.com This conjugation strategy leverages the functional groups of 4-ASA to impart new properties, such as enhanced lubrication, to the polymer system. mdpi.comebi.ac.uk

| Analytical Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FTIR Spectroscopy | Appearance of new peaks corresponding to amide linkages. | Confirms the formation of a covalent amide bond between sodium alginate and 4-ASA. | mdpi.com |

| ¹³C-NMR Spectroscopy | Upfield shift of the C₆ carbon signal of the guluronate unit in alginate and appearance of peaks from the 4-ASA moiety. | Provides definitive evidence of covalent bonding and the structure of the conjugate. | mdpi.com |

| X-ray Powder Diffraction (XRD) | Changes in the diffraction pattern compared to the starting materials. | Indicates alteration of the crystalline structure upon conjugation. | mdpi.com |

| Scanning Electron Microscopy (SEM) | Observation of a microporous structure. | Reveals the morphology of the resulting hydrogel. | mdpi.com |

The primary amino group of 4-aminosalicylic acid is a key functional handle for synthesizing azo derivatives. sigmaaldrich.com The general synthetic route involves a two-step process: diazotization followed by an azo coupling reaction. chemrevlett.com

First, the amino group of 4-ASA is converted into a diazonium salt. This is typically achieved by reacting the 4-ASA with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. chemrevlett.comresearchgate.net In some procedures, the hydroxyl and carboxyl groups of 4-ASA are protected prior to diazotization. researchgate.net

The resulting diazonium salt is then coupled with various aromatic compounds (coupling components), such as salicylic acid, phenol (B47542), or N-salicyloyl glycine (B1666218), under alkaline conditions to yield the final azo derivative. chemrevlett.comresearchgate.net The choice of the coupling component allows for the synthesis of a wide array of azo compounds with different structural features and potential applications. researchgate.netresearchgate.net These derivatives are often investigated for specific therapeutic purposes. researchgate.net

| Coupling Component | Resulting Azo Derivative Class | Synthetic Strategy | Reference |

|---|---|---|---|

| Salicylic Acid | Azo-coupled salicylic acid derivatives | Diazotization of 4-ASA followed by coupling with salicylic acid in an alkaline medium. | chemrevlett.comresearchgate.net |

| Hydroxybenzene (Phenol) | Azo-coupled phenolic derivatives | Diazotization of 4-ASA and subsequent coupling with phenol. | researchgate.net |

| N-salicyloyl glycine acid | Azo-coupled amino acid derivatives | Coupling of diazotized 4-ASA with N-salicyloyl glycine acid. | researchgate.net |

| Orcinol | Azo-coupled resorcinol (B1680541) derivatives | Preparation of diazonium salt from 4-amino-2-hydroxy-benzoic acid followed by coupling with orcinol. | researchgate.net |

| Vanillin (B372448) | Azo-coupled vanillin derivatives | Diazotization of 5-aminosalicylic acid (an isomer) and coupling with vanillin. This illustrates a general method applicable to aminosalicylates. | chemrevlett.com |

Crystallization Engineering and Solid-State Modification

The physicochemical properties of 4-aminosalicylic acid can be significantly altered through solid-state engineering, including the formation of cocrystals and various salts.

4-Aminosalicylic acid, containing carboxylic acid, amine, and phenol groups, is an ideal candidate for forming multicomponent crystalline solids like salts and cocrystals. acs.org Cocrystallization involves combining 4-ASA with a neutral coformer molecule, while salt formation involves an acid-base reaction. These modifications can improve properties such as solubility and stability. nih.gov

Cocrystals of 4-ASA have been successfully prepared with various coformers, including other active pharmaceutical ingredients. For example, drug-drug cocrystals have been formed with antituberculosis agents like isoniazid (B1672263), pyrazinamide (B1679903), and sulfamethazine (B1682506). nih.govnih.govrsc.org Other common coformers include nicotinamide, isonicotinamide, and caffeine. nih.gov These cocrystals are typically formed using techniques like liquid-assisted grinding or solution crystallization. acs.org Structural analysis by X-ray diffraction reveals that the components are held together by non-covalent interactions, particularly hydrogen bonds, such as acid-pyridine and acid-amide heterosynthons. nih.gov

In addition to cocrystals, various salt forms of 4-ASA have been synthesized and characterized, including salts with sodium, cytosine, morpholine, and piperazine. acs.orgacs.org The formation of these different solid forms can lead to materials with enhanced physicochemical properties compared to the parent acid. For instance, cocrystallization has been shown to improve both the solubility of 4-ASA and its stability against chemical decomposition. nih.gov

| Form | Coformer/Counterion | Stoichiometry (4-ASA:Coformer) | Reported Benefit/Feature | Reference |

|---|---|---|---|---|

| Cocrystal | Isonicotinamide | 2:1 | Improved solubility and stability; structural unit formed by acid-pyridine and acid-amide heterosynthons. | nih.gov |

| Cocrystal Solvate | Caffeine, Methanol | 1:1:1 | Characterized by single X-ray diffraction. | nih.gov |

| Drug-Drug Cocrystal | Sulfamethazine | Not specified | Nano-sized cocrystals prepared by high-pressure homogenization showed enhanced dissolution. | nih.govresearchgate.net |

| Drug-Drug Cocrystal | Isoniazid | 1:1 | Characterized by COOH⋯Npyridine hydrogen bonds; found to be more thermally stable. | nih.govrsc.org |

| Salt | Cytosine | 1:1 | Formation of a salt (CYT⁺–PAS⁻) was confirmed. | acs.org |

| Salt | Morpholine | Not specified | A new molecular salt form was synthesized. | acs.org |

| Salt | Piperazine | Not specified | Stoichiometry depends on the preparation method (solid-state vs. solution). | acs.org |

| Salt | Sodium | 1:1 | A common, well-tolerated salt form; exists as a dihydrate. | acs.orgtargetmol.comnih.gov |

Nano-Sized Cocrystal Preparation

The formation of nano-sized drug-drug cocrystals represents a significant advancement in pharmaceutical science, aiming to enhance the properties of active pharmaceutical ingredients (APIs) by combining the advantages of both cocrystal and nanotechnology. nih.govresearchgate.net Research in this area, though still nascent, has shown promise for improving characteristics like dissolution rates. nih.govresearchgate.netmdpi.com

One notable study focused on the preparation of nano-sized cocrystals of 4-aminosalicylic acid (4-ASA) with sulfamethazine (SMT). nih.govresearchgate.netnih.gov Two primary methods were employed and compared: high-pressure homogenization (HPH) and high-power ultrasound. nih.govresearchgate.net Both techniques successfully produced form I cocrystals with a high degree of crystallinity. nih.govresearchgate.net However, a key distinction emerged in the resulting particle size. HPH was effective in generating nano-sized cocrystals, whereas high-power ultrasound produced cocrystals in the micro-size range. nih.govresearchgate.net

Further investigation into the HPH method revealed that applying higher pressure resulted in smaller cocrystals with a more narrow and uniform size distribution. researchgate.netnih.gov The morphology of the cocrystals was also dependent on the preparation method. Cocrystals produced via HPH exhibited a needle-like shape, distinct from the morphology of those prepared using high-power ultrasound. researchgate.netnih.gov These nano-sized cocrystals demonstrated the highest enhancement in the dissolution of sulfamethazine, showcasing the potential of this methodology. researchgate.net

The successful preparation of these nano-sized multi-drug cocrystals was achieved using HPH at 900 bar with 5 homogenization cycles, which yielded the smallest size and narrowest distribution. mdpi.com This contrasts with cocrystals prepared by high-power ultrasound or HPH at lower pressures, which showed a wide particle size distribution. mdpi.com

Table 1: Comparison of Cocrystal Preparation Methods for 4-Aminosalicylic Acid-Sulfamethazine

| Preparation Method | Resulting Particle Size | Crystal Form | Morphology | Key Finding |

| High-Pressure Homogenization (HPH) | Nano-sized | Form I | Needle-like | Produces smaller particles with narrow size distribution, especially at higher pressures. researchgate.netmdpi.comnih.gov |

| High-Power Ultrasound | Micro-sized | Form I | Different from HPH-prepared crystals | Yields larger particles compared to HPH. nih.govresearchgate.net |

X-ray Crystal Structure Analysis and Dehydration/Rehydration Behavior

Understanding the crystal structure of this compound is fundamental to controlling its stability and behavior. X-ray crystal structure analysis has been a key tool in elucidating the details of its hydrated forms. acs.orgresearchgate.netnih.gov The sodium salt of p-aminosalicylic acid typically exists as a dihydrate. acs.orgdrugbank.com

The stability of this hydrate (B1144303) and its dehydration process are directly linked to its crystal structure. nih.gov Thermal analysis, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TG), has been used to characterize the thermal behavior of various salts of p-aminosalicylic acid. nih.gov For the sodium salt, the onset temperature of dehydration is correlated with its specific X-ray determined structure. nih.gov

Crystallographic studies have determined the bond lengths between the sodium ion and the water oxygens to be 2.4 and 2.9 Å. nih.gov A significant feature of the sodium salt's crystal structure is its open nature, which includes a channel feature. nih.gov This structural characteristic is believed to facilitate the escape of water molecules from the crystal lattice during dehydration. nih.gov The dehydration and rehydration behavior is a reversible process for some crystalline materials, where the crystal lattice of the hydrate is maintained after the removal of water by heat or drying. rsc.org Subsequent cooling or exposure to humidity can induce rehydration as water molecules re-interact with the host molecule. rsc.org The particle's physical presentation, such as its size and crystallinity, also plays a role in its dehydration behavior. nih.gov

Table 2: Crystallographic and Dehydration Data for this compound Dihydrate

| Parameter | Value/Description | Source |

| Common Hydrated Form | Dihydrate | acs.orgdrugbank.com |

| Metal-Water Oxygen Bond Lengths | 2.4 Å and 2.9 Å | nih.gov |

| Key Structural Feature | Open nature with a channel | nih.gov |

| Implication of Structure | Facilitates escape of water molecules | nih.gov |

| Dehydration/Rehydration | Reversible process influenced by temperature and humidity | rsc.org |

Molecular and Cellular Mechanisms of Action of Sodium 4 Aminosalicylate

Anti-Mycobacterial Mechanisms

The primary anti-mycobacterial effects of sodium 4-aminosalicylate are centered on the disruption of folate synthesis, iron acquisition, and cell wall integrity.

Folate Pathway Inhibition

This compound is recognized as a pro-drug that targets the folate biosynthesis pathway in Mycobacterium tuberculosis. wikipedia.orgresearchgate.net This pathway is crucial for the synthesis of nucleic acids and certain amino acids, which are vital for bacterial growth and replication. patsnap.com

| Feature | This compound | Para-Aminobenzoic Acid (PABA) |

| Role in Folate Synthesis | Competitive Inhibitor | Essential Substrate |

| Affinity for Pteridine Synthetase | Higher | Lower |

| Effect on Folate Production | Decreases | Enables |

This compound is not merely a competitive inhibitor; it is also a substrate for dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS). wikipedia.orgmedchemexpress.comambeed.comchemondis.comchemondis.com These enzymes mistakenly incorporate the aminosalicylate into the folate pathway, leading to the formation of a fraudulent metabolite. nih.gov

The incorporation of this compound into the folate pathway results in the generation of a hydroxydihydrofolate antimetabolite. medchemexpress.comambeed.comchemondis.commedchemexpress.com0qy.com This fraudulent folate analog then acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme that converts dihydrofolate to tetrahydrofolate, the active form of the vitamin. medchemexpress.comambeed.comhycultec.demedchemexpress.com By blocking DHFR, the hydroxydihydrofolate antimetabolite disrupts the entire folate-dependent metabolic network, leading to a bacteriostatic effect. wikipedia.orglktlabs.com

Mycobactin (B74219) Synthesis Interference

In addition to its effects on the folate pathway, this compound may also interfere with the synthesis of mycobactin. patsnap.com Mycobactins are iron-chelating molecules, known as siderophores, that are essential for iron acquisition by M. tuberculosis. patsnap.com By inhibiting mycobactin synthesis, this compound can limit the bacterium's access to this critical nutrient, further impeding its growth and survival.

| Mechanism | Target | Consequence for M. tuberculosis |

| Mycobactin Synthesis Interference | Enzymes involved in mycobactin biosynthesis | Reduced iron uptake, hindering cellular processes. |

Bacterial Cell Wall Synthesis Disruption (Mycolic Acids)

There is evidence to suggest that this compound can also disrupt the synthesis of mycolic acids, which are major and essential components of the mycobacterial cell wall. patsnap.com The integrity of the cell wall is crucial for the bacterium's survival and resistance to host defense mechanisms. patsnap.com By interfering with mycolic acid synthesis, this compound weakens the cell wall, making the bacterium more vulnerable. patsnap.com

Bacteriostatic Activity in Mycobacterium tuberculosis Models

This compound functions as a bacteriostatic agent, meaning it inhibits the growth and multiplication of bacteria rather than killing them directly. drugbank.compatsnap.com Its primary mechanism against Mycobacterium tuberculosis involves the disruption of folic acid synthesis. patsnap.com

Inhibition of Folic Acid Synthesis: As an analog of para-aminobenzoic acid (PABA), this compound competitively inhibits the enzyme dihydropteroate synthase (DHPS). targetmol.comnih.gov This enzyme is crucial for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. nih.govwikipedia.org By binding to DHPS with a greater affinity than PABA, this compound effectively blocks the folate synthesis pathway. drugbank.com Since bacteria are unable to utilize external sources of folic acid, this inhibition halts their growth and reproduction. nih.gov It has been demonstrated that 4-ASA acts as a prodrug that is incorporated into the folate pathway to generate a hydroxyl dihydrofolate antimetabolite, which then inhibits dihydrofolate reductase (DHFR). nih.govlktlabs.com

Inhibition of Mycobactin Synthesis: A secondary mechanism involves the inhibition of mycobactin synthesis. patsnap.com Mycobactins are iron-chelating molecules essential for iron uptake by M. tuberculosis. patsnap.com By interfering with mycobactin synthesis, this compound reduces the bacterium's ability to acquire iron, a critical element for various cellular processes, including respiration and DNA synthesis. patsnap.com

The following table summarizes the key bacteriostatic mechanisms of this compound against Mycobacterium tuberculosis.

| Mechanism | Target Enzyme/Process | Effect on M. tuberculosis |

| Folic Acid Synthesis Inhibition | Dihydropteroate synthase (DHPS), Dihydrofolate reductase (DHFR) | Prevents the synthesis of essential folic acid, halting bacterial growth and multiplication. targetmol.comnih.govlktlabs.com |

| Mycobactin Synthesis Inhibition | Mycobactin synthesis pathway | Reduces iron uptake, impairing vital cellular functions. patsnap.com |

Immunomodulatory and Anti-Inflammatory Pathways

Beyond its direct effects on bacteria, this compound exhibits significant immunomodulatory and anti-inflammatory properties. lktlabs.com These actions are mediated through several interconnected pathways.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. This compound is thought to exert anti-inflammatory effects by inhibiting the NF-κB pathway. nih.govwjgnet.com In experimental models, it has been shown to reduce the phosphorylation of key components of this pathway, including NF-κB p65. nih.gov This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). nih.gov Studies have also shown that PAS-Na can inhibit the NF-κB pathway activation induced by manganese, thereby reducing pyroptosis. nih.gov

This compound demonstrates notable antioxidant activity, contributing to its therapeutic profile. selleckchem.com It acts as a potent scavenger of free radicals, helping to mitigate oxidative stress, which is a key factor in the pathogenesis of inflammatory conditions. nih.govnih.gov

Research has shown that 4-aminosalicylate effectively scavenges peroxyl radicals in aqueous solutions. selleckchem.com This action is characterized by a concentration-dependent inhibition period, similar to the chain-breaking antioxidant activity of reference compounds like Trolox and cysteine. selleckchem.com

In cellular models, 4-aminosalicylate has been observed to protect against the damaging effects of superoxide (B77818) and hydrogen peroxide. targetmol.com Specifically, at a concentration of 0.65 mM, it has been shown to reduce the lethal effects of these reactive oxygen species on cultured Chinese hamster ovary cells. selleckchem.comselleckchem.com This protective effect underscores its role in mitigating cellular damage caused by oxidative stress. targetmol.com

The table below details the antioxidant effects of this compound.

| Reactive Species | Experimental Model | Observed Effect | Concentration |

| Peroxyl Radicals | Aqueous solution | Rapid scavenging, chain-breaking antioxidant activity. selleckchem.com | Concentration-dependent |

| Superoxide Radicals | Chinese hamster ovary cells | Attenuation of lethal effects. targetmol.comselleckchem.comselleckchem.com | 0.65 mM |

| Hydrogen Peroxide | Chinese hamster ovary cells | Attenuation of lethal effects. targetmol.comselleckchem.comselleckchem.com | 0.65 mM |

This compound has been shown to stimulate the activity of Phospholipase D (PLD) in macrophages. targetmol.comselleckchem.com PLD activation is significant as it leads to the generation of important second messengers like phosphatidic acid and diacylglycerol, which are involved in regulating cellular responses in inflammation. nih.gov

In cultured mouse peritoneal macrophages, aminosalicylate stimulates PLD in a time- and concentration-dependent manner. targetmol.comselleckchem.com For instance, a 25 mM concentration of aminosalicylate was shown to stimulate PLD. targetmol.comselleckchem.com Furthermore, at a lower concentration of 5 mM, it potentiates the activation of PLD by protein kinase C. targetmol.comselleckchem.com The mechanism of PLD activation by 4-aminosalicylate involves the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and subsequent calcium fluxes. selleckchem.comnih.gov Treatment of macrophages with 20 mM 4-aminosalicylate resulted in a 260% increase in IP3 levels. targetmol.comselleckchem.com This highlights a novel pathway through which this compound may modulate inflammatory responses. nih.gov

Eicosanoid Pathway Modulation

Eicosanoids are signaling molecules derived from arachidonic acid that play a pivotal role in inflammation. This compound modulates the eicosanoid pathway by affecting the synthesis of both leukotrienes and prostaglandins.

This compound has been demonstrated to reduce the synthesis of Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other leukocytes. nih.govnih.gov In isolated colonic mucosal cells, 4-aminosalicylate at a concentration of 0.1 mM decreases LTB4 synthesis in a dose-related manner. selleckchem.comtargetmol.comselleck.co.jp This reduction in LTB4 synthesis consequently diminishes the LTB4/PGE2 ratio. selleckchem.comtargetmol.com The inhibition of LTB4 synthesis is a key anti-inflammatory mechanism of this compound, as LTB4 is a significant mediator of the inflammatory response. priory.com

The effect of aminosalicylates on prostaglandin (B15479496) production is more complex and appears to be concentration-dependent. nih.gov At lower concentrations, ranging from 10⁻⁵ to 10⁻⁴ M, these drugs may stimulate the production of prostaglandins, which can have a cytoprotective effect on the gastrointestinal mucosa. nih.gov Conversely, higher doses of aminosalicylates tend to inhibit prostaglandin production. nih.gov However, some studies have indicated that para-aminosalicylate (4-aminosalicylate) does not significantly alter the production of prostaglandin E2 (PGE2) or LTB4 in colonic mucosa, suggesting its anti-inflammatory actions may be independent of eicosanoid metabolism modulation in some contexts. priory.com

Cytokine and Chemokine Regulation

This compound can also exert its anti-inflammatory effects by regulating the production and function of cytokines and chemokines, which are key signaling proteins of the immune system. This regulation is partly achieved through the inhibition of the transcription factor Nuclear Factor kappa B (NF-κB), a central regulator of pro-inflammatory gene expression. selleckchem.comdrugbank.com

Studies on the related compound 5-aminosalicylic acid (5-ASA) provide insights into how aminosalicylates can modulate cytokine and chemokine profiles. For instance, combination therapy of 5-ASA with adalimumab has been shown to upregulate the anti-inflammatory cytokine IL-4. nih.gov Conversely, when combined with azathioprine, an increase in the pro-inflammatory cytokines IL-6 and IL-7 has been observed. nih.gov Furthermore, aminosalicylates are believed to influence the activity of various chemokines and their receptors, such as CCL11, CCL21, CXCL3, and CXCR2, which are involved in the recruitment of immune cells to sites of inflammation. frontiersin.org

Interactive Data Table: Effects of this compound on Cellular Pathways

| Pathway Component | Effect of this compound | Concentration | Cell Type | Reference |

| Inositol 1,4,5-Trisphosphate (IP3) | 260% Increase | 20 mM | Macrophages | selleckchem.comselleckchem.comtargetmol.com |

| Leukotriene B4 (LTB4) Synthesis | Decrease (dose-related) | 0.1 mM | Isolated colonic mucosal cells | selleckchem.comtargetmol.comselleck.co.jp |

| Protein Kinase C (PKC) Activation of PLD | Potentiation | 5 mM | Cultured mouse peritoneal macrophages | selleckchem.comtargetmol.comselleck.co.jp |

| Prostaglandin Production | Stimulation (Cytoprotective) | 10⁻⁵ to 10⁻⁴ M | Not specified | nih.gov |

| Prostaglandin Production | Inhibition | High doses | Not specified | nih.gov |

Interleukin-1 (IL-1) Release Inhibition

This compound has been shown to inhibit the release of the potent pro-inflammatory cytokine, Interleukin-1β (IL-1β). This inhibition is a key component of its anti-inflammatory effects. Studies have demonstrated that sodium para-aminosalicylate (PAS-Na) can significantly reduce the levels of IL-1β in response to inflammatory stimuli. For instance, in models of lead-induced neuroinflammation, treatment with PAS-Na has been observed to decrease the elevated levels of IL-1β. drugbank.com Similarly, in manganese-induced neuroinflammation, PAS-Na treatment led to a significant reduction in IL-1β secretion. nih.gov

The mechanism underlying this inhibition is linked to the modulation of intracellular signaling pathways. Specifically, sodium para-aminosalicylate has been found to inhibit the activation of the NLRP3 inflammasome and the NF-κB pathway. nih.gov The NF-κB transcription factor is a critical regulator of the expression of multiple genes involved in the inflammatory response, including the gene for pro-IL-1β. researchgate.net By inhibiting the NF-κB pathway, this compound can suppress the transcription of the IL-1β gene, thereby reducing the amount of pro-IL-1β available for processing and release. Furthermore, by inhibiting the NLRP3 inflammasome, it can also interfere with the cleavage of pro-IL-1β into its active, secreted form. nih.gov

Leukocyte Recruitment and Adhesion Molecule Upregulation Prevention

A crucial aspect of the inflammatory response is the recruitment of leukocytes from the bloodstream into the inflamed tissue. This process is mediated by a family of proteins known as adhesion molecules, which are expressed on the surface of endothelial cells lining the blood vessels. This compound and related salicylates have been found to interfere with this process by preventing the upregulation of key adhesion molecules.

The expression of endothelial cell adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) is significantly increased during inflammation, facilitating the adhesion and subsequent migration of leukocytes across the endothelium. nih.govnih.gov The expression of these molecules is largely regulated by the NF-κB signaling pathway. nih.govjci.org

Research has shown that salicylates, including sodium salicylate (B1505791), can suppress the tumor necrosis factor-α (TNF-α)-induced surface expression of VCAM-1 and ICAM-1 on endothelial cells. nih.gov This effect is attributed to the inhibition of the NF-κB pathway. By preventing the activation of NF-κB, salicylates block the transcription of the genes that code for these adhesion molecules. nih.govjci.org This inhibition of adhesion molecule expression, in turn, prevents the transendothelial migration of leukocytes, thus limiting the influx of inflammatory cells to the site of inflammation. nih.gov

While much of the direct evidence focuses on salicylates in general or the related compound 5-aminosalicylic acid (5-ASA), the shared mechanism of NF-κB inhibition suggests a similar mode of action for this compound in preventing leukocyte recruitment. nih.govnih.gov The ability of aminosalicylates to inhibit leukocyte chemotaxis further contributes to their anti-inflammatory properties by reducing the directed migration of these cells. drugbank.com

Preclinical Pharmacological Investigations of Sodium 4 Aminosalicylate

In Vitro Cellular and Biochemical Models

The preclinical assessment of sodium 4-aminosalicylate has encompassed a variety of in vitro models to elucidate its mechanisms of action at a cellular and biochemical level. These investigations have provided foundational knowledge regarding its enzymatic interactions, effects on immune cell signaling, and its influence on host-pathogen dynamics.

Enzyme Inhibition Assays

This compound has been identified as an inhibitor of key enzymes involved in inflammatory and microbial pathways. Notably, it acts as an inhibitor of nuclear factor-kappa B (NF-κB), a critical transcription factor in the expression of genes related to inflammation. selleckchem.comnih.gov The inhibitory action on NF-κB helps to explain the anti-inflammatory properties of the compound. nih.gov

Furthermore, in the context of its antimicrobial activity, particularly against Mycobacterium tuberculosis, para-aminosalicylic acid (PAS), the active component of this compound, functions as a prodrug that targets dihydrofolate reductase (DHFR). medchemexpress.comnih.gov This occurs through a novel mechanism where PAS is metabolized by dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate synthase (DHFS) within the folate pathway. This process generates a hydroxyl dihydrofolate antimetabolite that subsequently inhibits DHFR activity. medchemexpress.comnih.gov The efficiency of PAS recognition by DHPS is comparable to that of the natural substrate, para-aminobenzoic acid (PABA). nih.gov

| Target Enzyme | Mechanism of Inhibition | Implication |

| Nuclear Factor-kappa B (NF-κB) | Prevents the degradation of the inhibitor IκB, retaining NF-κB in the cytosol. nih.gov | Anti-inflammatory effects. nih.gov |

| Dihydrofolate Reductase (DHFR) | Acts as a prodrug; its metabolite inhibits DHFR activity. medchemexpress.comnih.gov | Antimicrobial activity against M. tuberculosis. medchemexpress.comnih.gov |

| Dihydropteroate Synthase (DHPS) | Serves as a substrate for the enzyme, leading to the formation of an inhibitory metabolite. medchemexpress.comnih.gov | Essential for the prodrug activation of PAS. medchemexpress.comnih.gov |

| Dihydrofolate Synthase (DHFS) | Involved in the metabolic conversion of PAS to the active inhibitory molecule. medchemexpress.comnih.gov | Crucial for the mechanism of action of PAS. medchemexpress.comnih.gov |

Macrophage-Based Studies on Intracellular Signaling

Investigations using macrophage cell models have revealed that 4-aminosalicylate modulates several intracellular signaling pathways involved in inflammatory responses. In cultured mouse peritoneal macrophages, 4-aminosalicylate stimulates phospholipase D (PLD) activity in a time- and concentration-dependent manner. selleckchem.comnih.gov This activation is linked to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), subsequent calcium fluxes, and involvement of Gi/Go proteins. selleckchem.comnih.gov Specifically, a 20 mM concentration of 4-aminosalicylate was shown to increase IP3 levels by 260%. selleckchem.com

Moreover, at a concentration of 5 mM, 4-aminosalicylate potentiates the activation of PLD by protein kinase C in these cells. selleckchem.com In microglial cells, sodium para-aminosalicylate has been shown to inhibit the activation of the NF-κB pathway, which is crucial for mediating inflammatory responses. nih.gov

| Signaling Pathway Component | Effect of 4-Aminosalicylate | Concentration | Cell Model |

| Phospholipase D (PLD) | Stimulation | 25 mM | Cultured mouse peritoneal macrophages |

| Inositol 1,4,5-trisphosphate (IP3) | 260% increase in levels | 20 mM | Macrophages |

| Protein Kinase C-mediated PLD activation | Potentiation | 5 mM | Cultured mouse peritoneal macrophages |

| NF-κB Pathway | Inhibition of activation | Not specified | BV2 microglial cells |

Studies in Cultured Mammalian Cell Lines (e.g., Chinese Hamster Ovary Cells)

Research utilizing cultured mammalian cell lines has provided insights into the protective effects of 4-aminosalicylate against oxidative stress. In a study involving Chinese hamster ovary (CHO) cells, it was demonstrated that 4-aminosalicylate at a concentration of 0.65 mM can diminish the lethal effects induced by the addition of either superoxide (B77818) radicals or hydrogen peroxide. selleckchem.com This suggests a role for the compound in mitigating cellular damage from reactive oxygen species.

| Cell Line | Experimental Condition | Effect of 4-Aminosalicylate | Concentration |

| Chinese Hamster Ovary (CHO) Cells | Addition of superoxide radical or hydrogen peroxide | Diminishes the lethal effect | 0.65 mM |

Isolated Colonic Mucosal Cell Investigations

Studies on isolated colonic mucosal cells from healthy volunteers have been instrumental in defining the specific effects of 4-aminosalicylate on eicosanoid synthesis, which is critical in inflammation. In these cells, 4-aminosalicylate at a concentration of 0.1 mM was found to decrease the synthesis of leukotriene B4 (LTB4) in a dose-dependent manner. selleckchem.comnih.gov In contrast, the production of prostaglandin (B15479496) E2 (PGE2) was not altered. nih.gov This selective inhibition leads to a diminished LTB4/PGE2 ratio, which is a key indicator of its anti-inflammatory action at the mucosal level. selleckchem.comnih.gov

| Cell Type | Parameter Measured | Effect of 4-Aminosalicylate | Concentration |

| Isolated Colonic Mucosal Cells | Leukotriene B4 (LTB4) Synthesis | Dose-related decrease | 0.1 mM |

| Isolated Colonic Mucosal Cells | Prostaglandin E2 (PGE2) Synthesis | No alteration | Not specified |

| Isolated Colonic Mucosal Cells | LTB4/PGE2 Ratio | Significantly diminished | 0.1 mM |

Analysis in Activated Mononuclear Cells and Granulocytes

Metabolic studies in activated human mononuclear cells and granulocytes have shown that 4-aminosalicylate is biotransformed into other compounds. Using [14C]-labeled 4-aminosalicylate, researchers have characterized the formation of metabolites, including salicylate (B1505791) and gentisate, in these activated immune cells. selleckchem.com This indicates that the parent compound undergoes metabolic conversion within the inflammatory environment.

| Cell Types | Metabolites Identified |

| Activated Mononuclear Cells | Salicylate, Gentisate |

| Activated Granulocytes | Salicylate, Gentisate |

Host-Pathogen Interaction Models (e.g., M. tuberculosis H37Rv Growth Inhibition)

This compound is a well-established antitubercular agent, and its efficacy has been demonstrated in host-pathogen interaction models. medchemexpress.com It exerts a bacteriostatic effect against Mycobacterium tuberculosis, inhibiting its growth and reproduction. targetmol.com The mechanism of action involves the folate synthesis pathway, as previously detailed in the enzyme inhibition section. medchemexpress.comtargetmol.com

In vitro studies have determined the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of the M. tuberculosis H37Rv strain. These assays are crucial for understanding the potency of the drug against this key pathogen. medchemexpress.com

| Pathogen | Model/Assay | Finding | Key Parameter |

| Mycobacterium tuberculosis H37Rv | In vitro growth inhibition assay | Inhibits growth | MIC: 0.4 μM medchemexpress.com |

Human Red Blood Cell (HRBC) Membrane Stability Assays

While direct studies on the effect of this compound on human red blood cell (HRBC) membrane stability are not extensively detailed in the available literature, the broader context of drug-membrane interactions suggests that such assays are crucial for evaluating the biocompatibility of a compound. The stability of the HRBC membrane is a key indicator of a drug's potential to cause hemolysis or other damage to blood cells.

Cuproptosis Studies in Cellular Models (e.g., PC12 Cells)

Recent research has explored the role of sodium para-aminosalicylate (PAS-Na), another name for this compound, in the context of cuproptosis, a form of copper-dependent cell death. A study utilizing PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, investigated the toxic effects of mixed exposure to manganese, iron, and copper, which can cause significant damage to the nervous system. researcher.liferesearchgate.net

The study found that this mixed metal exposure led to a significant decrease in PC12 cell viability, an increase in intracellular reactive oxygen species (ROS), and a rise in copper ion concentration. researcher.liferesearchgate.net Furthermore, levels of glutathione (B108866) (GSH), a key antioxidant, were significantly reduced, indicating oxidative stress. researcher.liferesearchgate.net This accumulation of copper ions was linked to the upregulation of the copper transporter 1 (CTR1) protein and the downregulation of the copper-transporting ATPase (ATP7A) protein, suggesting a mechanism for the observed cell death. researcher.liferesearchgate.net

Notably, treatment with PAS-Na was shown to significantly restore cell viability and reverse the increase in copper ion concentration and oxidative stress induced by the metal mixture. researcher.liferesearchgate.net PAS-Na also normalized the expression of proteins related to cuproptosis, highlighting its potential neuroprotective effects. researcher.liferesearchgate.net These findings provide important insights into the mechanisms of trace metal-induced cell damage and suggest a therapeutic potential for this compound in conditions associated with metal-induced neurotoxicity. researcher.liferesearchgate.net

| Cell Line | Treatment | Key Findings | Reference |

| PC12 | Mixed exposure to manganese, iron, and copper | Reduced cell viability, increased ROS and intracellular copper, decreased GSH. | researcher.liferesearchgate.net |

| PC12 | This compound (PAS-Na) following metal exposure | Restored cell viability, reversed the increase in copper concentration and oxidative stress, and normalized the expression of cuproptosis-related proteins. | researcher.liferesearchgate.net |

In Vitro Efficacy against Pseudo-HIV-1

The evaluation of antiviral agents often employs pseudo-HIV-1 particles, which are recombinant viral particles with defective genomes that limit their replication to a single cycle. nih.gov This makes them a safer alternative to using fully infectious HIV-1 for initial screening of potential drugs. nih.gov While specific studies on the in vitro efficacy of this compound against pseudo-HIV-1 are not prominently available, the methodology provides a framework for how such an investigation would be conducted.

The general approach involves treating target cells, such as peripheral blood mononuclear cells (PBMCs), with the test compound before or during exposure to pseudo-HIV-1. nih.gov The efficacy of the compound is then determined by measuring the level of viral infection, often by quantifying the p24 antigen, a core protein of HIV-1, in the cell culture supernatant. nih.gov This method allows for the rapid screening of compounds for their ability to inhibit viral entry or replication. nih.gov

Ex Vivo and Tissue Barrier Studies

Membrane Transport Across Cellular Monolayers (e.g., Basolateral to Apical Transport)

The transport of drugs across cellular barriers is a critical aspect of their absorption and distribution. In polarized tissues like the intestine, liver, and kidney, transporters are asymmetrically expressed on the apical and basolateral membranes, leading to vectorial transport of compounds. nih.gov The transport of a related compound, 5-aminosalicylic acid (5-ASA), has been studied in colonic epithelium. These studies have shown that the transport of 5-ASA is concentration-dependent and occurs in both the apical-to-basolateral and basolateral-to-apical directions. researchgate.net

Tissue-Mimicking Spheroid Models

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly used in preclinical research because they more closely mimic the complex environment of solid tumors and other tissues compared to traditional 2D cell cultures. nih.gov Spheroids can replicate key features of tissues, including their structural organization, cellular layering, and the presence of hypoxia and nutrient gradients. nih.govnih.gov These models are valuable for studying drug penetration and efficacy in a more physiologically relevant context. nih.gov

While specific studies employing this compound in tissue-mimicking spheroid models are not widely reported, the methodology is well-established. For example, colorectal cancer cells have been cultured as 3D spheroids encapsulated in sodium alginate to test the efficacy of chemotherapeutic drugs. researchgate.net These models allow for the evaluation of factors like drug resistance and the expression of drug transporters, such as P-glycoprotein. researchgate.net Such models could be instrumental in investigating the penetration and activity of this compound in various tissue types.

Transwell Arrangements for Barrier Penetration Studies

Transwell barrier models are a common in vitro tool for studying the transport of compounds across epithelial and endothelial barriers. nih.gov This system utilizes a porous membrane insert that separates a culture dish into an apical and a basolateral compartment, mimicking the two sides of a biological barrier. nih.gov Cells are grown as a monolayer on the membrane, and the test compound is added to one compartment, with its appearance in the other compartment measured over time. nih.gov

This setup allows for the determination of permeability coefficients and provides insights into the mechanisms of transport, including passive diffusion and active transport. nih.gov Mathematical models can be applied to the data to further characterize the pharmacokinetics of the compound within the barrier model. nih.gov Although direct studies of this compound using transwell arrangements are not extensively documented, this methodology is a standard approach for evaluating the barrier penetration of a wide range of compounds. For example, it has been used to study the transport of various drugs and to identify substrates of membrane transporters. researchgate.net

Preclinical Metabolic Fate and Transport Studies

The preclinical evaluation of a drug candidate's metabolic fate and transport properties is a critical step in its development. For this compound, extensive in vitro and in vivo preclinical studies have been conducted to elucidate its biotransformation, distribution in various body compartments, and absorption characteristics from the gastrointestinal tract. These investigations provide a foundational understanding of the compound's pharmacokinetic profile.

Preclinical studies have identified several key metabolites of this compound, primarily formed through acetylation and conjugation reactions. The major metabolites identified are N-acetyl-p-aminosalicylic acid and p-aminosalicyluric acid nih.gov. The acetylation process, leading to the formation of the N-acetyl metabolite, is a significant pathway for the inactivation of 4-aminosalicylic acid and occurs in the intestinal mucosa and the liver nih.gov. In vitro studies using activated mononuclear cells and granulocytes have shown that [¹⁴C]4-aminosalicylate can also be transformed into salicylate and gentisate selleckchem.com.

Furthermore, under acidic conditions, such as those found in the stomach, unprotected p-aminosalicylic acid can undergo decarboxylation to form m-aminophenol, a known hepatotoxic compound nih.gov. This highlights the importance of formulation strategies to protect the drug from the acidic environment of the stomach. In studies with Pseudomonas sp., salicylate has been shown to be metabolized through a gentisate pathway tandfonline.com. Research on the metabolism of acetylsalicylic acid has also identified gentisic acid as a metabolite nih.gov.

A summary of the identified metabolites of this compound is presented in the table below.

| Parent Compound | Metabolite | Site of Formation/Observation |

| This compound | N-acetyl-p-aminosalicylic acid | Intestinal mucosa, Liver nih.gov |

| This compound | p-aminosalicyluric acid | Intestinal mucosa, Liver nih.gov |

| This compound | Salicylate | Activated mononuclear cells, Granulocytes selleckchem.com |

| This compound | Gentisate | Activated mononuclear cells, Granulocytes selleckchem.com |

| p-aminosalicylic acid | m-aminophenol | Simulated gastric acid (in vitro) nih.gov |

Preclinical data indicate that 4-aminosalicylic acid distributes into various tissues and biological fluids. It has been reported to distribute into peritoneal fluid, pleural fluid, and synovial fluid, with concentrations approximately equal to those found in the plasma nih.gov. This suggests good penetration of the compound into these compartments, which can be important for its therapeutic action in conditions affecting these areas. The volume of synovial fluid in healthy joints of small animals is typically low, with less than 0.25 mL in cats and small dogs, and up to 1 mL in the stifle joints of larger dogs nih.gov. In cases of joint disease, these volumes can increase significantly nih.gov.

While specific preclinical studies quantifying the exact concentrations in these fluids are not extensively detailed in the available literature, the general understanding is that the drug is not restricted to the vascular compartment and can access these extravascular fluids.

This compound is readily absorbed from the gastrointestinal tract nih.gov. However, its absorption can be influenced by its chemical properties and the formulation used. As a weakly acidic drug, it has the potential for extensive absorption in the upper gastrointestinal tract, which could limit its delivery to more distal sites like the colon nih.gov.

To address this, various formulation strategies have been explored in preclinical models. In a study conducted in dogs, colon-specific delivery tablets of this compound were developed. These coated tablets were found to remain intact in the upper gastrointestinal tract, with drug release commencing upon arrival in the colon. In contrast, uncoated tablets disintegrated rapidly in the stomach nih.gov. This demonstrates the feasibility of targeting the drug to the lower gastrointestinal tract through appropriate formulation.

Further preclinical research has investigated prodrug approaches to enhance colon-specific delivery. In studies with rats, a macromolecular ester prodrug of 4-ASA with β-cyclodextrin showed limited release in stomach and small intestinal homogenates (20-23%), but substantial release in rat cecal and fecal matter (68% and 92%, respectively) nih.gov. Similarly, amino acid-based prodrugs of 4-ASA have demonstrated significant release (86-91%) in rat fecal matter over 20 hours nih.gov.

It is also important to note that the gastrointestinal absorption of 4-aminosalicylic acid can be affected by co-administered drugs. For instance, its absorption has been shown to be impaired by rifampin and diphenhydramine (B27) nih.gov. The oral bioavailability of salicylates can vary, as seen in a study with sheep where the bioavailability of sodium salicylate was 64% for a 200 mg/kg dose and 53% for a 100 mg/kg dose mdpi.com.

The table below summarizes key findings from preclinical studies on the gastrointestinal absorption of this compound and its formulations.

| Animal Model | Formulation/Approach | Key Findings |

| Dogs | Colon-specific coated tablets | Tablets remained intact in the upper GI tract; drug release initiated in the colon. Uncoated tablets disintegrated in the stomach. nih.gov |

| Rats | Macromolecular ester prodrug (4-ASA with β-cyclodextrin) | 20-23% release in stomach/small intestine homogenates; 68% and 92% release in cecal and fecal matter, respectively. nih.gov |

| Rats | Amino acid-based prodrugs | 86-91% release in rat fecal matter over 20 hours. nih.gov |

Advanced Analytical and Computational Research on Sodium 4 Aminosalicylate

Spectroscopic and Diffraction-Based Characterization

Spectroscopic and diffraction methods are cornerstones in the structural elucidation of molecules and materials. They provide detailed information on functional groups, bonding, molecular conformation, and crystalline arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of Sodium 4-aminosalicylate dihydrate, the FTIR spectrum reveals characteristic vibrational bands that confirm its molecular structure. nih.gov

The presence of the amino group (NH2), hydroxyl group (OH), and carboxyl group are all identifiable. nih.gov A broad absorption in the 3200-3500 cm⁻¹ region is typically assigned to the stretching modes of the NH2 group. researchgate.net The absence of this peak in certain nanocomposites can indicate the interaction of the amine group with other materials, such as gold nanoparticles. researchgate.net The C=O and C-O stretching vibrations of the carboxyl group, as well as the C-O stretching of the hydroxyl group, also produce intense bands in the spectrum. nih.gov Specifically, a peak around 1167 cm⁻¹ is attributed to C-O stretching. researchgate.net The stretching modes of the phenyl ring are observed in the 1400-1600 cm⁻¹ range, with a notable peak at 1580 cm⁻¹. researchgate.net

Table 1: Key FTIR Bands for this compound Dihydrate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (NH₂) | N-H Stretching | 3200-3500 | researchgate.net |

| Phenyl Ring | C=C Stretching | 1580 | researchgate.net |

| Carboxyl (COO⁻) / Hydroxyl (OH) | C-O Stretching | 1167 | researchgate.net |

Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy

Raman spectroscopy, a complementary technique to FTIR, provides information about the vibrational modes of a molecule. When combined with Surface-Enhanced Raman Scattering (SERS), the sensitivity of the technique is dramatically increased, allowing for the detection of molecules at very low concentrations.

For this compound dihydrate, both FT-Raman and SERS spectra have been recorded and analyzed. nih.gov The SERS spectrum, typically obtained using a silver colloid, shows enhancement of specific vibrational bands. The in-plane bending modes of the C-X, C-C, and C-H bonds of the benzene (B151609) ring are more enhanced in the SERS spectrum. nih.gov Broadening of the in-plane carboxyl bend suggests an interaction with the silver surface. nih.gov Furthermore, the C=O stretching, C-O stretching of the carboxylate, and C-O stretching of the hydroxyl group are intense in the SERS spectrum, as are the rocking and wagging modes of the NH2 group. nih.gov This suggests that the molecule adsorbs onto the silver surface through the carboxyl oxygen atom, with the benzene ring oriented in a "perpendicular side on" position relative to the surface. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic properties of their atomic nuclei. For this compound, ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon environments within the molecule.

While specific NMR data for this compound is not detailed in the provided search results, related structures and general principles can be inferred. For example, in a similar compound, 4-aminobenzaldehyde, the ¹H-NMR spectrum in (CD₃)₂SO shows signals for the amino protons (br s, 2H), aromatic protons (d, 2H and d, 2H), and the aldehyde proton (s, 1H). rsc.org The ¹³C-NMR spectrum shows corresponding signals for the different carbon atoms in the molecule. rsc.org For this compound, one would expect to see distinct signals for the aromatic protons, the amino protons, and potentially the hydroxyl proton, with their chemical shifts and splitting patterns providing information about their connectivity and chemical environment. The ¹³C-NMR would similarly show unique peaks for each carbon atom in the benzene ring, the carboxyl group, and any other carbon-containing functional groups.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | 6.0 - 8.0 | d, dd |

| ¹H (Amino) | ~3.0 - 5.0 | s (broad) |

| ¹H (Hydroxyl) | Variable | s (broad) |

| ¹³C (Aromatic) | 110 - 160 | |

| ¹³C (Carboxyl) | 160 - 180 |

Note: This table represents expected values and may vary based on solvent and experimental conditions.

X-ray Diffraction (XRD) for Structural Elucidation and Crystallinity Assessment

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal or a powder sample, one can determine the unit cell dimensions, space group, and atomic coordinates.

Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are vital for separating complex mixtures and identifying and quantifying individual components. They are particularly important for assessing the purity of pharmaceutical compounds and characterizing any related substances or conjugates.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Conjugate Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is widely used for the analysis of pharmaceutical compounds and their metabolites or conjugates.

The LC-MS analysis of p-aminosalicylic acid, the parent acid of this compound, has demonstrated the significant influence of the mobile phase composition on the chromatographic peak intensities. rsc.org This highlights the importance of method optimization for accurate quantification. rsc.org LC-MS is a critical tool for assessing the purity of this compound, with some suppliers specifying a purity of greater than 98.0% as determined by HPLC (a component of LC-MS). tcichemicals.com Furthermore, LC-MS is invaluable for the characterization of conjugates of 4-aminosalicylate. For example, it has been used to identify and study conjugates formed with thiazolinones, which have shown anti-inflammatory properties. medchemexpress.com The technique can also be used to study the formation of metabolites, such as the hydroxydihydrofolate antimetabolite generated in the folate pathway. medchemexpress.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be utilized to assess its purity and identify any potential impurities. The highly polar nature of this compound often necessitates a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.

The GC-MS method offers high sensitivity and specificity, providing detailed information about the molecular weight and fragmentation pattern of the compound and any contaminants present. nih.gov This allows for the confident identification of trace-level impurities that might originate from the synthesis process or degradation. The selection of appropriate chromatographic conditions is crucial to achieve good separation and resolution of peaks, especially when dealing with structurally similar compounds. nih.gov While specific GC-MS studies focused solely on the purity of commercially available this compound are not extensively detailed in publicly available literature, the principles of the technique are well-established for the analysis of similar pharmaceutical compounds. nih.govresearchgate.net The validation of a GC-MS method for such an analysis would typically involve assessing parameters like linearity, accuracy, precision, and specificity to ensure the reliability of the results. nih.gov

Microscopy and Particle Analysis

Microscopic and particle analysis techniques are essential for understanding the physical characteristics of this compound, which can influence its properties and performance in various applications.

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of solid materials. For this compound, which typically exists as a powder, SEM analysis can reveal the shape, size, and surface texture of its individual crystals or particles. sigmaaldrich.comsigmaaldrich.com The appearance can range from crystalline to amorphous, with variations in surface smoothness or roughness. These morphological characteristics are influenced by the manufacturing and processing conditions. Understanding the particle morphology is crucial as it can impact factors such as flowability, dissolution rate, and bioavailability. While specific SEM images for this compound are not widely published, the technique is broadly applied to characterize the morphology of similar powdered pharmaceutical ingredients. researchgate.netresearchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orglibretexts.org When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental composition of the sample. libretexts.org For this compound (C₇H₆NNaO₃), an EDX analysis would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Sodium (Na). nih.govdrugbank.com This technique is valuable for confirming the presence of the expected elements and for detecting any inorganic impurities. The relative peak intensities can provide a semi-quantitative measure of the elemental composition. cern.ch However, EDX has limitations in detecting very light elements and has a detection limit of about 0.1 weight percent. youtube.com

Table 1: Expected Elemental Composition of this compound

| Element | Symbol | Expected Presence |

| Carbon | C | Yes |

| Hydrogen | H | Not typically detected by EDX |

| Nitrogen | N | Yes |

| Oxygen | O | Yes |

| Sodium | Na | Yes |

Computational Chemistry and Structure-Activity Relationship (SAR) Studies

Computational chemistry and Structure-Activity Relationship (SAR) studies are powerful tools for understanding how the chemical structure of a molecule like this compound relates to its biological activity. These in silico methods can predict and explain the interactions of the compound with its biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a specific target, such as a protein or enzyme. In the case of this compound, its active moiety, 4-aminosalicylic acid, is known to be an inhibitor of dihydrofolate reductase (DHFR). medchemexpress.com Molecular docking studies can be used to simulate the binding of 4-aminosalicylic acid to the active site of DHFR. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the inhibitory activity. By understanding these interactions, researchers can gain insights into the mechanism of action and potentially design more potent inhibitors. While specific molecular docking studies for this compound are not extensively published, the methodology is widely used in drug discovery and development to explore ligand-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational approach in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties and molecular structures. This method establishes a mathematical relationship between a set of molecular descriptors and the observed biological activity, enabling the screening of virtual libraries of compounds and the rational design of more potent molecules.

For derivatives of 4-aminosalicylic acid (p-aminosalicylic acid, PAS), QSAR studies have been instrumental in understanding the structural requirements for their biological activities. A multivariate QSAR study was conducted on a series of 34 p-aminosalicylic acid derivatives that act as neuraminidase inhibitors of H1N1 viruses. researchgate.net In this research, the Ordered Predictors Selection (OPS) algorithm was used for variable selection, and a model was constructed using the Partial Least Squares (PLS) regression method. The resulting model demonstrated robust predictive ability, confirmed through Leave-N-out cross-validation and y-randomization tests, and was found to be superior to a previously published 3D-QSAR model. researchgate.net

The general approach in QSAR involves generating models through methods like multiple linear regression (MLR) using various molecular descriptors. japsonline.com These descriptors can include electronic properties (like atomic charges), steric factors, and hydrophobicity, which are correlated with biological activity, often expressed as the negative logarithm of the minimum inhibitory concentration (pMIC) or the half-maximal inhibitory concentration (pIC50). researchgate.netjapsonline.com For instance, in a study on xanthone (B1684191) derivatives as anti-tuberculosis agents, a QSAR model was developed using the Austin Model 1 (AM1) method and multi-linear regression analysis, which successfully correlated electronic parameters (qC1, qC4, qC9) with anti-tuberculosis activity. nih.gov

Furthermore, 3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), provide insights into the three-dimensional structural features that influence activity. nih.gov A CoMFA study on amino acid conjugates of quinolines with anti-tuberculosis activity successfully rationalized the structure-activity relationships based on molecular fields, demonstrating how specific structural modifications could enhance potency. nih.gov Although not directly on this compound, these studies exemplify the techniques that are applied to understand and predict the activity of its derivatives, guiding the synthesis of new and more effective therapeutic agents. nih.govnih.gov

Molecular Dynamics Simulations and Quantum Chemistry Calculations

Molecular dynamics (MD) simulations and quantum chemistry calculations offer profound insights into the behavior of molecules at an atomic level, elucidating dynamic processes and electronic properties that are often inaccessible through experimental methods alone. researchgate.net These computational tools are crucial in modern drug discovery for understanding drug-receptor interactions, binding affinities, and molecular stability. nih.govnih.gov

Molecular Dynamics (MD) Simulations

MD simulations provide a time-dependent view of molecular motion, capturing the positions and movements of every atom in a system. researchgate.net This "computational microscope" allows researchers to observe how a molecule like this compound or its derivatives interacts with its biological target. nih.gov For instance, in the development of novel antitubercular agents, MD simulations were combined with molecular docking to identify a stable binding mode for a hybrid compound of pyrazinamide (B1679903) and 4-aminosalicylic acid within the mycobacterial dihydrofolate reductase (DHFR) enzyme. nih.govnih.gov These simulations can reveal the stability of the protein-ligand complex over time, as demonstrated in a 100 ns simulation study of novel pyrazole-linked triazoles targeting the DprE1 receptor in Mycobacterium tuberculosis. Key parameters analyzed in MD simulations include the root mean square deviation (RMSD) and root mean square fluctuations (RMSF), which indicate the stability of the complex. nih.gov

Quantum Chemistry Calculations

Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and geometric parameters of molecules. For 4-aminosalicylic acid, DFT calculations have been used to determine various chemical descriptors such as ionization potential, electron affinity, chemical potential, and chemical hardness. nih.gov These calculations help in understanding the molecule's reactivity and stability. Theoretical studies have used methods like HF-6.31G(d), DFT (B3LYP/6.31G(d)), and MP2-6.31G(d) to calculate these variables for amino acid derivatives, providing a framework for analyzing the properties of aminosalicylates. The optimized molecular geometry derived from these calculations is fundamental for interpreting spectroscopic data and understanding interaction mechanisms. nih.gov

| Computational Method | Application to 4-Aminosalicylate & Derivatives | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Studying the binding of a 4-aminosalicylic acid-pyrazinamide hybrid to mycobacterial DHFR. | Identification of viable and stable binding modes within the enzyme's active site. | nih.govnih.gov |

| Density Functional Theory (DFT) | Calculation of chemical descriptors and optimization of molecular geometry for 4-aminosalicylic acid. | Understanding of electronic structure, reactivity, and fundamental vibrational frequencies. | nih.gov |

| Quantum-Chemical Methods (HF, MP2) | Theoretical determination of ionization constants and physical variables for related amino acid derivatives. | Provides theoretical basis for pKa values and reactivity indices. |

Computational Spectroscopy for Vibrational and Electronic Properties

Computational spectroscopy, primarily utilizing quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for the detailed analysis and interpretation of the vibrational and electronic spectra of molecules. By calculating theoretical spectra, researchers can assign experimental bands with high confidence and gain a deeper understanding of a molecule's structural and electronic characteristics.